N-Methyl-D-glucamine (CAS: 6284-40-8), commonly known as meglumine, is an amino sugar derived from sorbitol. It functions as a highly effective organic base, solubilizing agent, and pH adjuster in pharmaceutical, cosmetic, and industrial applications.[1][2][3] Its structure, featuring multiple hydroxyl groups and a methylamino group, allows it to significantly enhance the aqueous solubility of poorly soluble acidic compounds by forming stable salts.[4][5] With a pKa of 9.6, it is particularly well-suited for use with weakly acidic active pharmaceutical ingredients (APIs), making it a critical component in injectable, oral, and topical formulations.[1][6]
Substituting N-Methyl-D-glucamine with seemingly similar compounds often fails to replicate its performance, leading to process and formulation failures. Simple inorganic bases like sodium hydroxide lack the buffering capacity and the unique polyol structure that contributes to meglumine's solubilizing power and reduced local irritation. Other organic amines, such as Tris(hydroxymethyl)aminomethane (TRIS), have different pKa values (pKa ~8.1 for TRIS vs. 9.6 for meglumine) and buffering ranges, making them unsuitable for stabilizing formulations at the same target pH.[1][7] Furthermore, alternatives like diethanolamine (DEA), while also used as emulsifiers and pH adjusters, carry a different regulatory and safety profile, with restrictions on its use in cosmetics in some regions due to concerns over nitrosamine formation and potential toxicity.[8][9] The specific combination of a secondary amine for salt formation and a sorbitol backbone for hydration and complexation gives N-Methyl-D-glucamine a functional profile not matched by these more generic substitutes.
In the formulation of poorly soluble drugs like telmisartan, N-Methyl-D-glucamine demonstrates superior performance in forming amorphous salts compared to common inorganic alkalizers. During co-grinding processes, meglumine more readily reacts with telmisartan to form a salt than sodium carbonate (Na2CO3) or potassium carbonate (K2CO3).[10] Solid dispersions prepared with telmisartan and meglumine achieved over 90% drug dissolution in 15 minutes, a significant improvement over the pure drug and a key processability advantage for achieving bioavailability targets.[10]
| Evidence Dimension | Salt formation efficiency and dissolution rate |
| Target Compound Data | More readily forms salt with telmisartan via co-grinding, resulting in >90% dissolution in 15 minutes. |
| Comparator Or Baseline | Sodium carbonate (Na2CO3), potassium carbonate (K2CO3), and magnesium oxide (MgO) showed partial or no salt formation under the same soft-mode grinding conditions. |
| Quantified Difference | Demonstrated complete amorphous salt formation where inorganic bases were less effective or ineffective, leading to a multi-fold increase in dissolution rate. |
| Conditions | Co-grinding of telmisartan with various alkalizers to prepare amorphous solid dispersions, followed by in-vitro dissolution testing in intestinal fluid. |
For developing oral dosage forms of poorly soluble acidic drugs, selecting meglumine over standard inorganic bases can be the critical factor in achieving the required dissolution profile and bioavailability.
The polyol structure of N-Methyl-D-glucamine enables highly effective chelation of borate and boric acid, a property not present in simple amines like TRIS or diethanolamine. Resins functionalized with N-methyl-D-glucamine groups exhibit a maximum distribution ratio for boron higher than 10^6 around pH 9.[10] The overall formation constant for the 1:1 tetradentate complex between the borate anion B(OH)4- and the N-methyl-D-glucamine group was estimated to be 10^4.0.[10] This strong and selective binding is critical for processes requiring the removal or concentration of boron.
| Evidence Dimension | Boron Complexation Strength (Formation Constant) |
| Target Compound Data | Overall formation constant (log K) of 4.0 for the 1:1 complex with borate. |
| Comparator Or Baseline | Simple diols or amines without the specific cis-diol configuration lack this high-affinity, selective binding capability. |
| Quantified Difference | Distribution ratio >1,000,000 at optimal pH, indicating exceptionally efficient boron capture from aqueous solutions. |
| Conditions | Aqueous solution at pH ~9, measuring boron adsorption onto an N-methyl-D-glucamine functionalized resin. |
This makes N-Methyl-D-glucamine the material of choice for manufacturing selective ion-exchange resins for boron removal in water treatment, semiconductor processing, and fine chemical purification.
In cosmetic and topical formulations where a pH adjuster or neutralizer is required, N-Methyl-D-glucamine offers a more favorable safety and regulatory profile than diethanolamine (DEA). DEA and its derivatives are restricted by the European Commission in cosmetics due to the potential for forming carcinogenic nitrosamines.[10] In vitro studies have shown that DEA can induce concentration-dependent hemolysis in human red blood cells, indicating cytotoxic potential.[1] Furthermore, repeated exposure to DEA has been linked to organ system toxicity in animal studies.[11] N-Methyl-D-glucamine's established use in injectable pharmaceuticals underscores its higher biocompatibility for applications requiring direct contact with biological tissues.
| Evidence Dimension | Regulatory Status and In-Vitro Cytotoxicity |
| Target Compound Data | Widely used as an excipient in approved injectable and oral pharmaceuticals, indicating a high degree of biocompatibility. |
| Comparator Or Baseline | Diethanolamine (DEA) is prohibited in cosmetics by the European Commission and has demonstrated in-vitro cytotoxicity (hemolysis) and potential organ toxicity. |
| Quantified Difference | Qualitative but critical difference in regulatory acceptance and toxicological profile for sensitive applications. |
| Conditions | Regulatory review by the European Commission; in-vitro hemolysis assay with human red blood cells. |
For procurement in cosmetics and pharmaceuticals, choosing meglumine over DEA mitigates significant regulatory risks and potential product safety liabilities.
For active pharmaceutical ingredients with poor water solubility, forming a meglumine salt is a primary strategy to enable parenteral drug delivery. Its proven ability to dramatically increase aqueous solubility and dissolution rates, combined with its excellent safety profile, makes it a preferred counter-ion over sodium when high API concentration is required or when sodium load is a clinical concern.[10][11]
As a pH neutralizer and buffering agent in creams, lotions, and other topical products, N-Methyl-D-glucamine is selected over alternatives like diethanolamine (DEA) to meet stringent safety and regulatory standards, particularly in markets like the EU. Its low irritation potential and favorable toxicological profile make it the right choice for leave-on products and formulations intended for sensitive skin.[1]
The high affinity and selectivity of N-Methyl-D-glucamine for boric acid is directly leveraged in the synthesis of specialty resins. These resins are critical for processes that demand ultra-low boron concentrations, such as in the production of ultrapure water for the semiconductor industry or the removal of boron from industrial wastewater streams.[2]
In modern oral drug development, N-Methyl-D-glucamine is used as a co-processed excipient to create stable, amorphous salt forms of BCS Class II/IV drugs. Its efficiency in forming these amorphous systems during processes like co-grinding, compared to less effective inorganic bases, provides a reliable manufacturing path to significantly improve a drug's dissolution and subsequent absorption.[12]
Corrosive;Health Hazard